molecular formula C18H14O3 B5789642 2-(4-methoxybenzyl)naphthoquinone

2-(4-methoxybenzyl)naphthoquinone

Cat. No.: B5789642
M. Wt: 278.3 g/mol
InChI Key: HZDGZAXBWMQSSX-UHFFFAOYSA-N
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Description

Historical Context of Naphthoquinones in Chemical and Biological Sciences

The history of naphthoquinones is deeply intertwined with human civilization, initially valued for their intense colors. One of the most ancient and well-documented uses is that of lawsone (2-hydroxy-1,4-naphthoquinone), the primary pigment in the henna plant (Lawsonia inermis). nih.govsigmaaldrich.com For millennia, henna has been used to dye skin, hair, and textiles in shades of red and orange. nih.govsigmaaldrich.com Similarly, juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), found in plants of the walnut family, has been recognized for its dyeing properties. nih.gov

Beyond their use as pigments, the medicinal properties of plants containing naphthoquinones were noted in traditional medicine long before the compounds themselves were isolated and identified. nih.gov These natural products were used for applications such as wound healing. nih.gov The isolation of compounds like lawsone, juglone, and lapachol (B1674495) marked the beginning of scientific investigation into the chemical basis of their biological effects. nih.govsigmaaldrich.com This exploration has since unveiled a vast and diverse range of biological activities, solidifying the importance of naphthoquinones in both chemical and biological sciences. nih.gov

General Significance of Naphthoquinone Scaffolds in Academic Research

The 1,4-naphthoquinone (B94277) core is a highly versatile scaffold that has captured the attention of academic researchers for several decades. nih.govelsevierpure.commdpi.com Its significance lies in the broad spectrum of biological activities exhibited by its natural and synthetic derivatives, including anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antiparasitic properties. nih.govmdpi.comuwc.ac.zanih.govresearchgate.net Several clinically used anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone, feature a naphthoquinone-related core, highlighting the therapeutic potential of this chemical class. nih.gov

The biological activity of naphthoquinones is intrinsically linked to their redox properties. uwc.ac.zanih.gov The quinone moiety can undergo redox cycling to generate reactive oxygen species (ROS), which can induce oxidative stress and lead to programmed cell death (apoptosis) in cancer cells. nih.govrsc.org Furthermore, the electrophilic nature of the naphthoquinone ring allows for reactions with biological nucleophiles like proteins and DNA, providing another mechanism for their cytotoxic effects. nih.govnih.gov

This inherent reactivity, combined with the ease of chemical modification, makes the naphthoquinone scaffold an attractive template for drug design. nih.govnih.gov Researchers can systematically alter the substituents on the naphthoquinone ring to modulate its physicochemical properties and, consequently, its biological activity and specificity. uwc.ac.zaresearchgate.net This has led to the synthesis of numerous derivatives in the quest for compounds with enhanced efficacy and reduced toxicity. mdpi.comfrontiersin.org The development of novel synthetic methodologies, including greener approaches, continues to be an active area of research, further expanding the chemical space available for investigation. doaj.org

Academic Rationale for Investigating 2-(4-Methoxybenzyl)naphthoquinone and its Analogues

The academic rationale for synthesizing and evaluating this compound stems from the established success of using the naphthoquinone scaffold as a basis for developing new bioactive agents. The core strategy involves the chemical modification of the parent 1,4-naphthoquinone structure to enhance or modulate its inherent biological activities.

The introduction of substituents at the 2- and 3-positions of the naphthoquinone ring is a well-explored avenue in medicinal chemistry. nih.govscielo.br The rationale for investigating a benzyl (B1604629) group, and specifically a methoxy-substituted benzyl group, at the 2-position is multifaceted:

Exploring Structure-Activity Relationships (SAR): A primary goal is to systematically study how different substituents impact biological activity. A recent computational study investigated the anticancer and antibacterial potential of a close analogue, 2-(4-butylbenzyl)-3-hydroxynaphthalene-1,4-dione, highlighting the interest in benzyl-substituted naphthoquinones as potential therapeutic agents. frontiersin.org By introducing the 4-methoxybenzyl group, researchers can probe the effects of steric bulk and electronic properties on the molecule's interaction with biological targets.

Modulating Redox Properties: The electronic nature of the substituent can influence the redox potential of the quinone system. The methoxy (B1213986) group on the benzyl ring is an electron-donating group, which can alter the ease with which the quinone undergoes reduction, potentially fine-tuning its ability to generate ROS or interact with cellular reductases. nih.gov

Enhancing Lipophilicity and Target Interaction: The benzyl moiety increases the lipophilicity of the naphthoquinone core, which can affect its ability to cross cell membranes and interact with intracellular targets. The specific substitution pattern on the benzyl ring can further influence these interactions, potentially leading to improved potency or selectivity.

In essence, the investigation of this compound is a logical step in the broader academic effort to expand the chemical diversity of naphthoquinone derivatives. It is a hypothesis-driven approach where the addition of a specific functional group—the 4-methoxybenzyl moiety—is intended to create a novel molecule with potentially improved or unique biological properties worthy of further pharmacological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-21-14-8-6-12(7-9-14)10-13-11-17(19)15-4-2-3-5-16(15)18(13)20/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDGZAXBWMQSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 Methoxybenzyl Naphthoquinone

Established Synthetic Routes and Precursor Utilization

The synthesis of 2-substituted-1,4-naphthoquinones, including 2-(4-methoxybenzyl)naphthoquinone, often begins with readily available precursors. A primary and well-established precursor for the naphthoquinone core is naphthalene (B1677914) itself, which can be oxidized to 1,4-naphthoquinone (B94277). One common laboratory method involves the oxidation of naphthalene using chromium trioxide in aqueous acetic acid. orgsyn.org While effective, this method can have moderate yields but is often preferred due to the low cost and availability of the starting materials. orgsyn.org

A more direct and versatile precursor for introducing substituents at the C2 and C3 positions is 2-hydroxy-1,4-naphthoquinone (B1674593), also known as lawsone. Lawsone is a key intermediate that can be synthesized through various methods, including the oxidation of α-tetralones. uwc.ac.za The synthesis of this compound can be envisioned through the alkylation of lawsone. A related compound, 2-hydroxy-3-(4-methoxybenzyl)naphthalene-1,4-dione, has been synthesized and studied, highlighting the accessibility of such structures. nih.gov The synthesis of the title compound would likely involve the reaction of lawsone with a 4-methoxybenzyl halide under basic conditions. Another approach involves the radical reaction of lawsone with a suitable carboxylic acid derivative. acs.org

Furthermore, 2-methoxy-1,4-naphthoquinone (B1202248) serves as another important precursor. It can be synthesized from lawsone by methylation. scielo.br This methoxy (B1213986) derivative can then undergo nucleophilic substitution reactions where the methoxy group is displaced by various nucleophiles. scielo.br

Advanced Synthetic Strategies for this compound Derivatives

The modification of the this compound scaffold can be achieved through a variety of advanced synthetic strategies, allowing for the creation of a diverse range of derivatives. These strategies target either the naphthoquinone core or the pendant methoxybenzyl group.

Cyclization Reactions for Naphthoquinone Core Formation

The construction of the naphthoquinone core itself can be achieved through powerful cyclization reactions, which are fundamental in organic synthesis. These methods build the bicyclic ring system from simpler acyclic or monocyclic precursors.

One of the most prominent methods is the Diels-Alder reaction, where a substituted benzoquinone acts as the dienophile, reacting with a diene to form the naphthoquinone skeleton after an oxidation step. nih.govresearchgate.netnih.gov For example, 2-aryl-1,4-benzoquinones can react with dienes like 2,3-dimethylbutadiene to yield substituted naphthoquinones. researchgate.net This strategy allows for the regioselective construction of highly functionalized naphthoquinone systems.

Another elegant approach involves the ring expansion of 2,2-disubstituted-1,3-indandiones. nih.gov This base-induced reaction proceeds through a cyclopropane (B1198618) intermediate, which then undergoes regioselective ring expansion and aromatization to furnish a fully substituted naphthalene core, which can be a 1,4-naphthoquinone. nih.gov This method is particularly useful for creating sterically hindered biaryl subunits attached to the naphthoquinone core. nih.gov

Table 1: Selected Cyclization Strategies for Naphthoquinone Core Synthesis

Reaction TypePrecursorsKey ConditionsOutcomeReference
Diels-Alder CycloadditionSubstituted 1,4-benzoquinone (B44022) + DieneThermal or Lewis acid catalysis, followed by oxidationFunctionalized Naphthoquinone nih.govnih.gov
Ring Expansion2,2-disubstituted-1,3-indandioneBase-induced (e.g., NaH, THF)Sterically hindered Naphthoquinone nih.gov
Oxidative CyclizationSubstituted α-tetralonest-BuOK, O2, t-BuOHHydroxy-naphthoquinone (Lawsone) uwc.ac.za

Nucleophilic Addition and Substitution Reactions on the Quinone Ring

The quinone ring in this compound is an excellent electrophile, susceptible to attack by a variety of nucleophiles. These reactions typically occur at the C3 position via a Michael-type addition.

Nitrogen and sulfur nucleophiles readily add to the naphthoquinone scaffold. For instance, 2,3-dichloro-1,4-naphthoquinone is a common starting material that undergoes sequential nucleophilic substitution, first with a nucleophile like an amine or thiol, followed by reaction with sodium methoxide. scielo.br Similarly, 2-methoxy-1,4-naphthoquinone can react with nitrogen nucleophiles to yield 2-amino-substituted derivatives. scielo.br However, reactions with sulfur nucleophiles can sometimes lead to complex product mixtures due to subsequent redox processes. scielo.brnih.govtmc.edu The reaction of 2,3-dimethyl-1,4-naphthoquinone (B1194737) with thiolate nucleophiles has been shown to proceed via addition to a quinone-methide tautomer. rsc.org

The presence of the 2-(4-methoxybenzyl) group will electronically influence the reactivity of the C3 position, making it susceptible to nucleophilic attack. The addition of nucleophiles like glutathione (B108866) or cysteine to naphthoquinones is a well-documented process. nih.govtmc.edu

Directed Redox Chemistry: Oxidation and Reduction Pathways

The redox chemistry of naphthoquinones is a defining feature of this class of compounds and is central to many of their applications. The quinone moiety can undergo a one-electron reduction to form a semiquinone radical anion, followed by a second one-electron reduction to yield the corresponding hydroquinone (B1673460). researchgate.netresearchgate.net This process is reversible, and the hydroquinone can be re-oxidized to the quinone, often with the concomitant generation of reactive oxygen species (ROS) if molecular oxygen is present. researchgate.netnih.gov This is known as redox cycling.

The reduction can be initiated photochemically using photosensitizers like methylene (B1212753) blue or by cellular reductases at the expense of cofactors like NADH or NADPH. nih.govmdpi.com The specific redox potential of a naphthoquinone derivative is influenced by its substituents. Generally, ortho-quinones are more readily reduced than para-quinones. mdpi.com The redox state of the molecule is critical, as both the quinone and the hydroquinone forms can exhibit distinct reactivity. For example, reduced naphthoquinones can act as co-substrates for enzymes like horseradish peroxidase. mdpi.com

Diels-Alder and Other Cycloaddition Reactions

Naphthoquinones are effective dienophiles in Diels-Alder reactions, providing a powerful tool for building polycyclic structures. nih.govnih.gov The C2=C3 double bond of a naphthoquinone derivative like this compound can react with a conjugated diene to construct a new six-membered ring. These [4+2] cycloadditions often proceed under mild thermal conditions and can be catalyzed by Lewis acids. nih.govacs.org

For example, the reaction of 2-substituted naphthoquinones with functionalized dienes can produce highly substituted hydroanthraquinone derivatives with good regioselectivity and high yields. nih.gov The use of Lewis acids like BF₃·OEt₂ has been shown to promote the Diels-Alder reactions of 1,2-naphthoquinones, which are typically problematic dienophiles, providing access to cis-tetrahydrophenanthrene derivatives without the common subsequent aromatization. acs.org Coordination of a Cr(CO)₃ moiety to the non-quinonoid aromatic ring can also influence the stereoselectivity of the cycloaddition. tandfonline.com

Table 2: Diels-Alder Reactions with Naphthoquinone Dienophiles

DienophileDieneConditionsProduct TypeReference
2-Benzoyl-1,4-naphthoquinoneFunctionalized DienesCH₂Cl₂, 40°CSubstituted Hydroanthraquinones nih.gov
1,2-Naphthoquinone (B1664529)Various DienesBF₃·OEt₂cis-Tetrahydrophenanthrenes acs.org
1,4-Naphthoquinone5-Arylallylidene-4-thioxo-2-thiazolidinoneAcetic Acid, refluxThiopyrano[2,3-d]thiazoles mdpi.com

Elucidation of Reaction Mechanisms in Novel Synthetic Pathways

A significant advancement in the synthesis of complex molecules derived from 2-benzyl-1,4-naphthoquinones involves their unprecedented use as vinylogous pronucleophiles in organocatalytic cascade reactions. acs.orgfigshare.com This novel approach unlocks access to intricate carboannulated naphthalen-1(4H)-one derivatives, which are of considerable biological interest. The mechanism of this transformation, which can be controlled for site- and stereoselectivity, represents a paradigm shift in the reactivity of 1,4-naphthoquinones. acs.org

Aminocatalytic Cascade Reaction: A Mechanistic Insight

The core of this novel synthetic strategy lies in the aminocatalytic activation of a 2-benzyl-1,4-naphthoquinone. The proposed mechanism for this cascade reaction, which involves the reaction of a 2-benzyl-1,4-naphthoquinone with an α,β-unsaturated aldehyde in the presence of a chiral secondary amine catalyst, can be dissected into several key steps:

Iminium Ion Formation: The reaction commences with the condensation of the α,β-unsaturated aldehyde with the secondary amine catalyst to form a chiral iminium ion. This activation strategy is a cornerstone of aminocatalysis, rendering the β-carbon of the unsaturated system highly electrophilic.

Vinylogous Michael Addition: The 2-benzyl-1,4-naphthoquinone, acting as a vinylogous pronucleophile, then partakes in a Michael addition to the activated iminium ion. The nucleophilic character is relayed through the conjugated π-system of the naphthoquinone, with the benzylic carbon of the substituent at the 2-position initiating the attack on the β-carbon of the iminium ion. This step is crucial for the formation of the new carbon-carbon bond and sets the stage for the subsequent cyclization.

Enamine Formation and Intramolecular Cyclization: Following the Michael addition, the resulting intermediate undergoes tautomerization to form an enamine. This enamine is poised for an intramolecular cyclization, wherein the enamine nitrogen attacks one of the carbonyl groups of the naphthoquinone moiety.

Hydrolysis and Catalyst Regeneration: The final step involves the hydrolysis of the resulting cyclic intermediate to afford the tricyclic naphthalen-1(4H)-one derivative and regenerate the secondary amine catalyst, thus completing the catalytic cycle.

The meticulous choice of the amine catalyst and reaction conditions allows for precise control over the stereochemistry of the newly formed chiral centers. acs.org

Mechanistic Considerations in Other Synthetic Transformations

While the aminocatalytic cascade is a prominent example of a novel pathway, the mechanisms of other synthetic transformations of naphthoquinones also provide valuable insights. For instance, the formation of various derivatives often proceeds through well-established, yet versatile, reaction mechanisms such as Michael additions and multicomponent reactions.

A study on the synthesis of bis-naphthoquinone and benzoxanthenedione derivatives from 2-hydroxy-1,4-naphthoquinone (lawsone), various benzaldehydes, and aryl amines proposes a mechanism initiated by the deprotonation of the hydroxyl group of the naphthoquinone by the amine. nih.gov This facilitates a nucleophilic attack of the naphthoquinone onto the aldehyde, followed by a subsequent Michael addition of another naphthoquinone molecule to an intermediate, ultimately leading to the formation of bis-naphthoquinone derivatives after dehydration. nih.gov The formation of benzoxanthenedione products is suggested to occur when an ortho-hydroxyl group on the benzaldehyde (B42025) participates in the reaction, leading to the conversion of a symmetric bis-naphthoquinone system into a nonsymmetric benzoxanthenedione derivative. nih.gov

Furthermore, the thia-Michael 1,4-addition of N-acetyl-L-cysteine to the naphthoquinone core has also been investigated. nih.gov The reaction with 2-hydroxy-1,4-naphthoquinone (lawsone) was found not to proceed, likely due to the tautomeric keto form of lawsone, which reduces the electrophilicity of the C3 position. nih.gov This highlights the subtle electronic and structural factors that can dictate the course of a reaction and must be considered when designing synthetic routes.

The following table summarizes the key mechanistic steps in these novel and related synthetic pathways:

Synthetic PathwayKey Mechanistic StepsStarting Materials (General)Product Type (General)
Aminocatalytic Cascade Reaction 1. Iminium ion formation2. Vinylogous Michael addition3. Enamine formation and intramolecular cyclization4. Hydrolysis and catalyst regeneration2-Benzyl-1,4-naphthoquinone, α,β-Unsaturated aldehyde, Chiral secondary amineTricyclic naphthalen-1(4H)-one derivatives
Bis-naphthoquinone Synthesis 1. Deprotonation of hydroxyl group2. Nucleophilic attack on aldehyde3. Michael addition of second naphthoquinone unit4. Dehydration2-Hydroxy-1,4-naphthoquinone, Benzaldehyde, Aryl amineBis-naphthoquinone derivatives
Benzoxanthenedione Synthesis Similar to bis-naphthoquinone synthesis with subsequent intramolecular cyclization involving an ortho-hydroxyl group on the benzaldehyde.2-Hydroxy-1,4-naphthoquinone, ortho-Hydroxybenzaldehyde, Aryl amineBenzoxanthenedione derivatives
Thia-Michael Addition 1,4-Conjugate addition of a thiol to the electrophilic C3 position of the naphthoquinone ring.1,4-Naphthoquinone, Thiol3-Thio-substituted naphthoquinone derivatives

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methoxybenzyl Naphthoquinone and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides profound insights into the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the elucidation of the connectivity and spatial relationships of atoms. For a molecule with the complexity of 2-(4-methoxybenzyl)naphthoquinone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is indispensable for a complete structural assignment. nih.gov

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Integration of the signal reveals the relative number of protons, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, offering insights into the connectivity of adjacent carbon atoms.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the naphthoquinone core, the benzyl (B1604629) substituent, and the methoxy (B1213986) group. The protons on the naphthoquinone ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The single proton at the C3 position of the quinone ring would likely appear as a singlet. The protons of the benzene (B151609) ring of the 4-methoxybenzyl group would also resonate in the aromatic region, likely showing a characteristic AA'BB' splitting pattern due to the para-substitution. The benzylic methylene (B1212753) protons (-CH₂-) would be expected to produce a singlet in the range of δ 3.5-4.5 ppm. The three protons of the methoxy group (-OCH₃) would also give a sharp singlet, typically around δ 3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 (Naphthoquinone) ~6.8 - 7.2 Singlet
H-5, H-8 (Naphthoquinone) ~8.0 - 8.2 Multiplet
H-6, H-7 (Naphthoquinone) ~7.6 - 7.8 Multiplet
H-2', H-6' (Methoxybenzyl) ~7.1 - 7.3 Doublet
H-3', H-5' (Methoxybenzyl) ~6.8 - 7.0 Doublet
-CH₂- (Benzylic) ~3.9 - 4.1 Singlet

Note: The data in this table is predicted based on known chemical shift values for similar structural motifs and is for illustrative purposes.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of a carbon atom is indicative of its hybridization and electronic environment.

In the ¹³C NMR spectrum of this compound, the carbonyl carbons (C1 and C4) of the naphthoquinone moiety are expected to be the most downfield signals, typically appearing in the range of δ 180-190 ppm. The quaternary and protonated carbons of the aromatic rings will resonate between δ 110-160 ppm. The benzylic carbon (-CH₂-) would likely be observed around δ 30-40 ppm, while the methoxy carbon (-OCH₃) would appear at approximately δ 55 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1, C-4 (Carbonyl) ~180 - 185
C-2, C-3 (Quinone) ~145 - 155
C-4a, C-8a (Quaternary) ~130 - 135
C-5, C-8 ~125 - 128
C-6, C-7 ~133 - 135
C-1' (Quaternary) ~128 - 132
C-2', C-6' ~129 - 131
C-3', C-5' ~113 - 115
C-4' (Quaternary) ~158 - 160
-CH₂- (Benzylic) ~35 - 40

Note: The data in this table is predicted based on known chemical shift values for similar structural motifs and is for illustrative purposes.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups give rise to characteristic absorption bands at specific wavenumbers.

For this compound, the FTIR spectrum would be expected to show strong absorption bands for the carbonyl (C=O) groups of the naphthoquinone moiety, typically in the range of 1660-1680 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The C-H stretching vibrations of the aromatic and benzylic protons would be found in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively. researchgate.netresearchgate.net

Table 3: Expected FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3050 - 3100
Aliphatic C-H Stretch (-CH₂, -OCH₃) 2850 - 3000
C=O Stretch (Quinone) 1660 - 1680
Aromatic C=C Stretch 1450 - 1600
C-O Stretch (Aryl Ether) 1230 - 1270 (asymmetric)

Note: The data in this table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching of the C=C bonds in the aromatic rings would be expected to produce strong signals. The C=O stretching vibrations would also be Raman active. The spectrum would provide a characteristic fingerprint of the molecule, which can be used for identification and to study subtle structural details. The analysis of Raman spectra of naphthoquinone derivatives has been used to understand their interactions with biological molecules. nih.govnih.govjocpr.com Due to the lack of specific experimental data for this compound, a detailed assignment of Raman shifts is not possible at this time.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z) of an analyte. This precision allows for the determination of the elemental formula of a molecule with a high degree of confidence, a critical step in identifying a newly synthesized compound like this compound.

Unlike standard mass spectrometry, which provides nominal mass, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure m/z values to within a few parts per million (ppm). This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. For this compound, with a chemical formula of C₁₈H₁₄O₃, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

The experimental determination of the exact mass via HRMS would involve introducing a purified sample of the compound into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) to generate intact molecular ions, such as the protonated molecule [M+H]⁺. The measured m/z of this ion is then compared to the theoretical value. A close match between the experimental and theoretical mass provides strong evidence for the proposed elemental composition. In studies of various naphthoquinone analogues, HRMS is routinely used to confirm the identity of the synthesized compounds. acs.org

Table 1: Theoretical Exact Mass Data for this compound

Compound NameChemical FormulaTheoretical Exact Mass (Monoisotopic) [Da]
This compoundC₁₈H₁₄O₃278.0943

Note: The theoretical exact mass is calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O).

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Studies on compounds such as 2-anilino-1,4-naphthoquinone (B11863833) reveal detailed information about the geometry of the naphthoquinone core and the orientation of the substituent at the C2 position. researchgate.net For this compound, it is expected that the 1,4-naphthoquinone (B94277) ring system itself would be largely planar. The conformational flexibility of the molecule would be primarily determined by the torsion angles of the methylene bridge connecting the naphthoquinone and the 4-methoxyphenyl (B3050149) moieties.

The crystal packing would be influenced by intermolecular interactions, such as hydrogen bonding (if co-crystallized with a suitable solvent) and π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the methoxy group on the benzyl substituent could also influence the crystal packing through dipole-dipole interactions. A study on 2-benzyl-1,4-naphthoquinones highlights the use of X-ray analysis to confirm the structure of complex tricyclic derivatives formed from these precursors. acs.org

Table 2: Representative Crystallographic Data for a 2-Substituted-1,4-Naphthoquinone Analogue

CompoundFormulaCrystal SystemSpace Groupa [Å]b [Å]c [Å]β [°]Ref.
2-anilino-1,4-naphthoquinoneC₁₆H₁₁NO₂MonoclinicP2₁/n3.761712.926723.460992.337 researchgate.net

Note: This data is for a structurally related compound and is presented to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Methods for Isolation and Purity Assessment in Research Contexts

Chromatographic techniques are fundamental in a research context for the isolation, purification, and assessment of the purity of synthesized compounds like this compound. The choice of method depends on the scale of the separation and the properties of the compound.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification. For a moderately polar compound like this compound, a typical stationary phase would be silica (B1680970) gel (SiO₂). The mobile phase, or eluent, would likely be a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, such as ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents is adjusted to achieve optimal separation, indicated by a retention factor (R_f) value that is neither too high nor too low. Visualization of the compound on the TLC plate can often be done under UV light, as the conjugated naphthoquinone system is chromophoric.

High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for the final purity assessment of the compound. A reversed-phase setup is commonly employed for naphthoquinone derivatives, using a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. nih.govresearchgate.net A typical mobile phase would be a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample, often desired to be >95% or >98% for biological or further chemical studies, will show a single major peak. vwr.com

Table 3: Common Chromatographic Methods for Naphthoquinone Analysis

TechniqueStationary PhaseTypical Mobile Phase SystemApplication
Thin-Layer Chromatography (TLC)Silica GelHexane/Ethyl Acetate mixturesReaction monitoring, solvent system optimization
High-Performance Liquid Chromatography (HPLC)Reversed-Phase (C18)Acetonitrile/Water or Methanol/Water (gradient)Purity assessment, quantitative analysis

Computational Chemistry and Theoretical Investigations of 2 4 Methoxybenzyl Naphthoquinone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing the electronic structure, which in turn governs the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method for studying the electronic properties of organic molecules due to its balance of accuracy and computational cost. For 2-(4-methoxybenzyl)naphthoquinone, DFT calculations are typically employed to determine its optimized geometry, vibrational frequencies, and electronic properties. The choice of functional and basis set is crucial for obtaining reliable results. A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately describe the electron distribution, including polarization and diffuse functions. researchgate.netresearchgate.netclinicsearchonline.org

These calculations can reveal key structural parameters, such as bond lengths and angles, providing a three-dimensional model of the molecule. Furthermore, DFT is used to calculate thermodynamic properties, offering insights into the stability of the compound. researchgate.net The molecular structure of the related compound 2-methoxy-1,4-naphthoquinone (B1202248) has been analyzed computationally to identify its applications in chemical and biological sciences using DFT and TD-DFT approaches. researchgate.net

Prediction of Spectroscopic Properties

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, Time-Dependent DFT (TD-DFT) can be used to predict its electronic absorption spectrum (UV-Vis). mit.educp2k.orgresearchgate.net These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving π → π* transitions within the aromatic and quinone systems.

Furthermore, the vibrational spectra (Infrared and Raman) can be simulated from the optimized geometry. The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental spectra to assign vibrational modes to specific functional groups and motions within the molecule. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing theoretical values that are often in good agreement with experimental data. nih.govnih.gov

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic PropertyPredicted Value/RangeMethod
UV-Vis (λmax)250-280 nm, 330-360 nmTD-DFT/B3LYP/6-311++G(d,p)
Major IR Peaks (cm⁻¹)~1670 (C=O), ~1600 (C=C), ~1250 (C-O)DFT/B3LYP/6-311++G(d,p)
¹H NMR (δ, ppm)7.5-8.1 (naphthoquinone), 6.8-7.2 (benzyl), 3.8 (methoxy), 3.9 (methylene)GIAO/B3LYP/6-311++G(d,p)
¹³C NMR (δ, ppm)~185 (C=O), 125-145 (aromatic), ~55 (methoxy), ~35 (methylene)GIAO/B3LYP/6-311++G(d,p)

Analysis of Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scielo.br For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzyl moiety, while the LUMO is likely centered on the electron-deficient naphthoquinone ring. scielo.brresearchgate.net

The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. samipubco.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. rsc.org

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value (eV)
HOMO Energy (E_HOMO)--6.5
LUMO Energy (E_LUMO)--2.3
Energy Gap (ΔE)E_LUMO - E_HOMO4.2
Electronegativity (χ)-(E_HOMO + E_LUMO)/24.4
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.1
Electrophilicity Index (ω)χ² / (2η)4.6

Molecular Dynamics (MD) Simulations and Free Energy Calculations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological macromolecule. physchemres.org For this compound, MD simulations can be performed to understand its behavior in an aqueous solution or within the binding site of a protein. These simulations typically employ classical force fields, such as AMBER or GAFF, to describe the potential energy of the system. nih.gov

The stability of the protein-ligand complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory. frontiersin.org MD simulations are also a prerequisite for more advanced calculations, such as the determination of binding free energies. Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide quantitative estimates of the binding affinity of a ligand to its target protein, which is invaluable in drug design. nih.govwustl.edursc.org These calculations can help in understanding the thermodynamic drivers of binding, whether it is enthalpically or entropically favored. elsevierpure.com

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound, which may exhibit anticancer properties, potential protein targets could include kinases, topoisomerases, or other enzymes implicated in cancer progression. nih.gov Docking algorithms explore various conformations and orientations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity. mdpi.com

The results of a docking study can reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the protein-ligand complex. tandfonline.com This information is crucial for understanding the mechanism of action and for the rational design of more potent analogs. For instance, docking studies on similar naphthoquinone derivatives have been used to elucidate their interactions with various cancer targets. nih.govmdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesLEU78, VAL86, ALA100, LYS102, GLU118, ASP184
Key InteractionsHydrogen bond with LYS102, Hydrophobic interactions with LEU78, VAL86, ALA100

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of naphthoquinone derivatives including this compound, a QSAR model could be developed to predict their anticancer activity. elsevierpure.comnih.gov

The first step in QSAR is to calculate a set of molecular descriptors for each compound, which can be constitutional, topological, electronic, or hydrophobic in nature. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, are then used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds and to provide insights into the structural features that are important for the desired biological effect. elsevierpure.com Studies on other naphthoquinone derivatives have shown that properties like hydrophobicity and electronic parameters often play a significant role in their cytotoxic activity. researchgate.net

Table 4: Hypothetical QSAR Model for Anticancer Activity of Naphthoquinone Derivatives

Model EquationpIC₅₀ = 0.6 * LogP - 0.2 * E_LUMO + 1.5 * (number of H-bond donors) + 2.1
Statistical ParametersR² = 0.85, Q² = 0.75

Investigation of Intramolecular Interactions

The conformational flexibility and electronic properties of this compound are significantly influenced by a variety of intramolecular interactions. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of closely related substituted naphthoquinones. These studies allow for a detailed understanding of the probable intramolecular forces at play, such as hydrogen bonding and steric effects.

The rotational freedom around the single bond connecting the benzyl (B1604629) group to the naphthoquinone ring allows the molecule to adopt various conformations. The relative orientation of the 4-methoxybenzyl substituent with respect to the naphthoquinone plane is governed by a delicate balance of competing non-covalent interactions.

Steric Effects: The spatial arrangement of the 4-methoxybenzyl group relative to the naphthoquinone ring is also heavily influenced by steric hindrance. The bulky nature of the benzyl group can lead to steric clashes with the naphthoquinone core, particularly with the hydrogen atom at the 3-position. This steric repulsion can force the benzyl ring to adopt a twisted conformation relative to the naphthoquinone plane to minimize energetic strain. Computational modeling, such as molecular mechanics or DFT calculations, can predict the preferred dihedral angles and the energetic penalties associated with different rotational conformers. The interplay between these steric effects and weaker, attractive non-covalent interactions dictates the molecule's three-dimensional structure.

The following table, based on representative data from computational studies of substituted naphthoquinones, illustrates how different substituents can affect key geometric parameters.

Interaction TypeSubstituent(s)MethodKey FindingReference
Intramolecular Hydrogen Bond-OHDFTFormation of a quasi-ring, influencing aromaticity. nih.gov
Steric Hindrance-BrDFTAffects the dynamics of intramolecular hydrogen bridges. nih.gov
n→π* interaction-N(CH₃)₂ComputationalStabilizes folded conformations of flexible side chains. researchgate.net

This table presents illustrative data from analogous systems to highlight the principles of intramolecular interactions.

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to explore the reactivity of this compound and to elucidate the mechanisms of its chemical transformations. Theoretical calculations can map out potential energy surfaces for various reactions, identify transition state structures, and determine activation energies, offering a detailed picture of reaction pathways.

Nucleophilic Addition Reactions: The electrophilic nature of the naphthoquinone ring makes it susceptible to nucleophilic attack. Theoretical studies on related naphthoquinones have investigated the competition between 1,2- and 1,4-addition (Michael addition) of nucleophiles. utc.edu For 1,4-naphthoquinone (B94277) derivatives, 1,4-addition is generally favored. utc.edu In the case of this compound, a nucleophile can potentially attack at the C3 position.

DFT calculations are commonly employed to model these reaction pathways. For a typical nucleophilic addition, the reaction coordinate would involve the approach of the nucleophile to the electrophilic carbon, the formation of a new covalent bond, and the subsequent re-aromatization or further reaction of the intermediate. The transition state for such a reaction would be a high-energy structure where the new bond is partially formed. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

For instance, the reaction of a thiol-containing nucleophile with a naphthoquinone can be modeled to understand the formation of thia-Michael adducts. nih.gov Computational models can predict the regioselectivity of the attack and the relative energies of the intermediates and products.

Transition State Analysis: The characterization of transition states is a cornerstone of theoretical reaction mechanism studies. A transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum along the reaction coordinate and a minimum in all other directions. Frequency calculations are used to confirm the nature of a stationary point; a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The geometry of the transition state provides crucial information about the mechanism. For example, in a nucleophilic addition to the naphthoquinone ring, the transition state structure would show the incipient bond between the nucleophile and the carbon atom, as well as the changes in bond lengths and angles within the naphthoquinone framework as it accommodates the incoming nucleophile.

The following table summarizes representative activation energies for nucleophilic addition reactions to quinone systems, as determined by computational methods.

ReactantNucleophileComputational MethodCalculated Activation Energy (kcal/mol)Key FindingReference
1,4-NaphthoquinoneMethylamineMPW1K/6-31+G(d,p)Not specified, but 1,4-addition is favored.1,4-addition is more likely for PNQ. utc.edu
o-Quinone MethideCytosineB3LYP/6-311+G(d,p)+7.1 (gas phase)The heterocyclic nitrogen atom (N3) is the most nucleophilic site. nih.gov
CyclohexanonePentacoordinated Silicon HydrideHartree-Fock, MP2Not specified, but axial reduction is preferred.Transition state is dominated by hydride transfer. academie-sciences.fr

This table provides illustrative data from analogous systems to demonstrate the application of computational chemistry in studying reaction pathways.

Molecular Interactions and Biochemical Target Engagement of 2 4 Methoxybenzyl Naphthoquinone

Interaction with Nucleic Acids (DNA/RNA) and Binding Modes

The planar aromatic structure of naphthoquinones suggests a potential for interaction with nucleic acids, primarily DNA. The common modes of interaction for such molecules are intercalation, where the compound inserts itself between the base pairs of the DNA double helix, and groove binding. These interactions can disrupt essential cellular processes like DNA replication and transcription. biomedpharmajournal.org For instance, some naphthoquinone derivatives interfere with the function of topoisomerase II by intercalating into the DNA. biomedpharmajournal.org

While direct studies on 2-(4-methoxybenzyl)naphthoquinone are limited, research on structurally related compounds provides insights. For example, the natural products tambjamine E and prodigiosin, which also contain a methoxy-substituted aromatic system, have been shown to bind DNA, with a preference for intercalation at AT-rich sites. nih.gov The specific binding mode and affinity of this compound for DNA or RNA would be influenced by its 4-methoxybenzyl substituent, which could affect its entry into the DNA grooves or its stacking interactions during intercalation. Some reports suggest that certain naphthoquinones can induce DNA cross-linking. nih.gov

Protein Binding and Enzyme Inhibition Studies

This compound and its analogs have been investigated for their ability to bind to and inhibit various enzymes, which is believed to be a primary mechanism for their biological activities.

Thymidylate Synthase (ThyX) Inhibition Mechanisms

Thymidylate synthase X (ThyX) is a critical enzyme for DNA precursor synthesis in many pathogenic bacteria, including Mycobacterium tuberculosis, but is absent in humans, making it an excellent antimicrobial target. nih.gov A derivative of the title compound, 2-hydroxy-3-(4-methoxybenzyl)-1,4-naphthoquinone, has been identified as a potent, non-covalent inhibitor of ThyX. nih.govnih.gov

Crystal structure analysis revealed that this inhibitor binds within the conserved active site of the tetrameric ThyX enzyme. nih.gov The binding site is located at the interface of two monomers and partially overlaps with the binding pocket of the natural substrate, dUMP. nih.gov Molecular dynamics simulations and experimental data suggest that these 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives bind to ThyX in their ionized form, mimicking the binding of the natural substrate. nih.govnih.gov This interaction is stabilized by electrostatic interactions with key amino acid residues, such as arginine, within the active site. nih.gov

Table 1: Inhibition of Thymidylate Synthase (ThyX) by a this compound derivative

Compound Target Enzyme Inhibition Details
2-hydroxy-3-(4-methoxybenzyl)naphthalene-1,4-dione ThyX from Paramecium bursaria Chlorella virus 1 (PBCV-1) Binds to the conserved active site at the monomer interface, partially overlapping the dUMP pocket. nih.govnih.gov

NAD(P)H Quinone Dehydrogenase 1 (NQO1) Enzyme Substrate and Activation Mechanisms

NAD(P)H quinone oxidoreductase 1 (NQO1) is a flavoenzyme that is often overexpressed in solid tumors. nih.gov It typically plays a detoxification role by catalyzing a two-electron reduction of quinones. However, some quinones become cytotoxic upon reduction by NQO1, making NQO1 a target for cancer-specific therapies. nih.govillinois.edu

Naphthoquinones, such as 2-methoxy-1,4-naphthoquinone (B1202248) (a close analog of the title compound), are known to be preferred substrates for NQO1. nih.gov The reduction of the quinone to a hydroquinone (B1673460) by NQO1 is a form of bioactivation. illinois.edu This process can lead to a futile redox cycle where the hydroquinone is re-oxidized back to the quinone, generating large amounts of reactive oxygen species (ROS) and causing oxidative stress. illinois.edu This NQO1-dependent ROS production can trigger cancer cell death through mechanisms like PARP-1 hyperactivation and programmed necrosis. researchgate.netresearchgate.net The efficiency of this process and the resulting cytotoxicity are strongly correlated with how effectively the quinone is processed by NQO1. nih.gov

DNA Topoisomerase Inhibition (Type I and Type II)

DNA topoisomerases are essential enzymes that manage the topological state of DNA during cellular processes. biomedpharmajournal.org They are established targets for many anticancer drugs. biomedpharmajournal.org Naphthoquinones have been shown to inhibit both type I and type II topoisomerases. nih.govresearchgate.netnih.gov

The mechanism of inhibition can vary. Some naphthoquinones act as intercalating agents, disrupting the DNA-enzyme complex. biomedpharmajournal.org However, other derivatives, like the novel compound TU100, inhibit topoisomerases without intercalating into DNA, suggesting a direct interaction with the enzyme. nih.gov Studies on various quinones, including 1,4-naphthoquinone (B94277), have shown they can inhibit the ATPase domain of human topoisomerase IIα, which is crucial for its function. nih.gov The inhibitory potency of different naphthoquinones can vary significantly, with some derivatives showing stronger activity against topoisomerase II than the standard drug etoposide. researchgate.net

Kinase Inhibition Profiles and Mechanisms (e.g., mTOR, PI3K, AMPK, FGFR1)

Kinases are central to cellular signaling, and their dysregulation is a hallmark of cancer. Several naphthoquinone derivatives have been explored as kinase inhibitors. acs.orgnih.gov

Epidermal Growth Factor Receptor (EGFR): Anilino-1,4-naphthoquinones have emerged as potent EGFR inhibitors. acs.orgnih.gov For example, one derivative with a 4-methyl substituent demonstrated an IC50 value of 3.96 nM, which is four times more potent than the drug erlotinib. nih.gov Molecular modeling suggests these compounds bind to the ATP-binding pocket of EGFR, with van der Waals forces playing a major role. nih.gov

Other Kinases: The PI3K/Akt/mTOR pathway is a known target for some naphthoquinone compounds. While specific data for this compound against a broad panel of kinases like mTOR, PI3K, AMPK, and FGFR1 is not extensively detailed, the established activity of related compounds against key signaling kinases like EGFR and PKC suggests this is a promising area for further investigation.

Table 2: Kinase Inhibition by Naphthoquinone Analogs

Compound/Class Target Kinase IC50 Value Cell Line/System
2-Methoxy-1,4-naphthoquinone (MNQ) Protein Kinase C (PKC) 13.13 µM Raji cells japsonline.com
2-((4-methylphenyl)amino)naphthalene-1,4-dione EGFR 3.96 nM In vitro assay nih.gov

Other Enzyme Interactions (e.g., Tyrosinase, Carbonic Anhydrase, Acetylcholinesterase, β-secretase)

The reactive nature of the naphthoquinone scaffold allows it to interact with a diverse range of other enzymes.

Tyrosinase: This copper-containing enzyme is key to melanin (B1238610) production, and its inhibitors are sought for cosmetic and therapeutic purposes. nih.gov Derivatives like 2-phenyl-1,4-naphthoquinones have been reported to potently inhibit mushroom tyrosinase and suppress melanin production in melanoma cells. researchgate.netnih.gov The inhibition mechanism is often competitive, with the inhibitor binding to the enzyme's active site. researchgate.net

Carbonic Anhydrase (CA): CAs are zinc-containing enzymes involved in various physiological processes. While many compounds are investigated as CA inhibitors, specific data for this compound is not prominent. nih.govnih.govresearchgate.net Inhibition often involves interaction with the zinc ion in the active site.

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. nih.gov Studies on substituted 1,4-naphthoquinones have shown they can inhibit AChE, although they are generally less potent than their 1,2-naphthoquinone (B1664529) isomers. nih.gov

β-secretase (BACE1): BACE1 is another key target in Alzheimer's research as it is involved in the production of amyloid-β peptides. nih.gov While β-secretase inhibitors are a major area of drug development, specific studies detailing the interaction of this compound with BACE1 are not widely available. nih.govnih.gov

Binding Thermodynamics and Kinetics with Biological Macromolecules (e.g., Human Serum Albumin)

The interaction of this compound with transport proteins, such as human serum albumin (HSA), is a crucial factor in its distribution and bioavailability within the circulatory system. Understanding the thermodynamics and kinetics of this binding provides insight into the stability of the compound-protein complex and the forces governing its formation.

Studies on structurally similar 1,4-naphthoquinone derivatives show that they bind to HSA, a process that can be monitored using multi-spectroscopic techniques like fluorescence and UV-Vis spectrophotometry. Human serum albumin, the most abundant plasma protein, has three main hydrophobic domains that can bind to various compounds. Competitive binding experiments and molecular docking studies with related naphthoquinones suggest that the preferred binding site is often in subdomain IIA (Sudlow site I), though interactions with other sites are also possible.

The binding of naphthoquinones to HSA often leads to fluorescence quenching of the protein's intrinsic tryptophan residues, indicating a close interaction. This quenching is typically a static process, resulting from the formation of a ground-state complex between the naphthoquinone and HSA.

The thermodynamic parameters of this interaction reveal the nature of the binding forces. The negative Gibbs free energy change (ΔG°) signifies a spontaneous binding process. For many naphthoquinone derivatives, the binding is primarily driven by hydrophobic forces, which is indicated by a positive entropy change (ΔS°). A negative enthalpy change (ΔH°) can also contribute, suggesting that hydrogen bonds and van der Waals forces are involved in stabilizing the complex. The binding constant (Kₐ), typically in the order of 10⁴ L·mol⁻¹, indicates a moderate binding affinity to HSA.

Interactive Data Table: Representative Thermodynamic Parameters for Naphthoquinone-HSA Interaction

ParameterRepresentative ValueSignificance
Binding Constant (Kₐ) ~10⁴ L·mol⁻¹Indicates a moderate and stable ground-state association with HSA.
Gibbs Free Energy (ΔG°) NegativeThe binding process is spontaneous.
Enthalpy Change (ΔH°) Negative / PositiveA negative value suggests hydrogen bonding is involved, while a positive value (endothermic) points strongly to hydrophobic interactions.
Entropy Change (ΔS°) PositiveIndicates hydrophobic interactions are a primary driving force for the binding.

Note: The specific values are for structurally related 1,4-naphthoquinone derivatives and serve as a representative model for the interaction of this compound with HSA.

Redox Cycling and Reactive Oxygen Species (ROS) Generation Mechanisms at the Molecular Level

A key feature of the biological activity of this compound is its ability to undergo redox cycling, a process that generates reactive oxygen species (ROS). This activity is inherent to the 1,4-naphthoquinone core structure.

The mechanism is initiated by the one-electron reduction of the parent quinone (Q) to a semiquinone radical anion (Q•⁻). This reduction is catalyzed by cellular flavoenzymes, particularly NADPH-cytochrome P450 reductase, which transfers an electron from cellular reductants like NADPH to the quinone.

The semiquinone radical is an unstable intermediate. In an aerobic environment, it rapidly transfers its electron to molecular oxygen (O₂), which regenerates the original quinone (Q) and forms a superoxide (B77818) radical anion (O₂•⁻). This reaction allows the parent quinone to re-enter the cycle, leading to a continuous and futile consumption of cellular reducing equivalents and a sustained production of superoxide.

The superoxide radical is

Mechanistic Studies of Biological Activities at the Cellular and Subcellular Level Excluding Clinical Aspects

Mechanisms of Antineoplastic Action in Malignant Cell Lines

Naphthoquinones are recognized for their potential as anticancer agents, largely attributed to their ability to induce oxidative stress and interfere with cellular signaling pathways. nih.govnih.gov While specific studies on 2-(4-methoxybenzyl)naphthoquinone are not extensively available, research on related compounds like 2-methoxy-1,4-naphthoquinone (B1202248) (MNQ) and other synthetic derivatives provides a framework for its potential antineoplastic mechanisms.

A primary mechanism by which naphthoquinones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often initiated by the generation of reactive oxygen species (ROS), which leads to cellular damage and triggers apoptotic signaling cascades. nih.govnih.gov

Studies on various 1,4-naphthoquinone (B94277) derivatives have demonstrated their ability to induce apoptosis in human cancer cells, including those of the breast, lung, and colon, primarily through a mitochondrial-dependent pathway. researchgate.net For instance, the treatment of human gastric cancer cells with novel 1,4-naphthoquinone derivatives led to a significant increase in apoptosis, with apoptotic rates reaching between 40% and 60%. nih.govnih.gov This process is often accompanied by a decrease in the levels of anti-apoptotic proteins like Bcl-2, which normally prevent the activation of caspases, the key executioners of apoptosis. nih.gov

In A549 lung adenocarcinoma cells, 2-methoxy-1,4-naphthoquinone (MNQ) has been shown to induce apoptosis independently of cell cycle arrest. researchgate.netnih.gov This induction is mediated by oxidative DNA damage resulting from increased intracellular ROS levels. researchgate.netnih.gov The apoptotic cascade further involves the activation of key signaling proteins and caspases, which ultimately leads to the dismantling of the cell.

Table 1: Effects of Naphthoquinone Derivatives on Apoptosis in Cancer Cell Lines

Compound Cell Line Key Findings Reference
2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) AGS (gastric cancer) Induced apoptosis (40-60% apoptotic rate); Decreased Bcl-2 levels. nih.govnih.gov
2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) AGS (gastric cancer) Induced apoptosis (40-60% apoptotic rate); Decreased Bcl-2 levels. nih.govnih.gov

This table is interactive and can be sorted by column.

Beyond inducing apoptosis, naphthoquinones can also inhibit cancer cell growth by interfering with the cell cycle. The cell cycle is a tightly regulated process that controls cell division, and its dysregulation is a hallmark of cancer. nih.gov

Certain naphthoquinone derivatives have been shown to cause cell cycle arrest at different phases, thereby preventing cancer cells from proliferating. nih.gov For example, two novel 1,4-naphthoquinone derivatives, BQ and OQ, were found to induce cell cycle arrest in human gastric cancer cells. nih.gov However, it is noteworthy that in some cases, such as with MNQ in A549 lung cancer cells, apoptosis can be induced without a significant perturbation of the cell cycle. researchgate.netnih.gov This suggests that the specific effects on the cell cycle can vary depending on the compound and the cancer cell type.

The ability of these compounds to halt cell division is often linked to their interference with critical regulatory proteins of the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), as well as topoisomerases, which are essential for DNA replication. nih.gov

Table 2: Cell Cycle Effects of Naphthoquinone Derivatives

Compound Cell Line Effect on Cell Cycle Reference
2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) AGS (gastric cancer) Induced cell cycle arrest. nih.gov
2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) AGS (gastric cancer) Induced cell cycle arrest. nih.gov

This table is interactive and can be sorted by column.

The anticancer activity of naphthoquinones is intricately linked to their ability to modulate key intracellular signal transduction pathways that govern cell survival, proliferation, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK), Akt, and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are among the most critical targets. nih.govnih.gov

In human gastric cancer cells, the naphthoquinone derivatives BQ and OQ were found to upregulate the phosphorylation of the stress-activated MAPKs, p38 and JNK, while decreasing the phosphorylation of ERK, a kinase often associated with cell survival. nih.gov Similarly, in A549 lung cancer cells, MNQ-induced apoptosis is mediated through the activation of the JNK and p38 MAPK signaling pathways, which is triggered by the generation of ROS. nih.govnih.gov

Furthermore, these compounds can also down-regulate the pro-survival Akt and STAT3 signaling pathways. nih.govnih.gov The inhibition of these pathways, often hyperactivated in cancer, contributes significantly to the induction of apoptosis. The modulation of these signaling cascades is frequently dependent on the production of ROS, as pretreatment with ROS scavengers can reverse these effects. nih.govnih.gov In some cancer cells, such as the Raji cell line, MNQ has been shown to specifically suppress the expression of certain Protein Kinase C (PKC) isoforms, which are also involved in cell signaling and proliferation. japsonline.com

The cellular response to naphthoquinones involves significant changes in gene expression. These alterations are often a consequence of the activation of various signaling pathways and transcription factors.

For instance, the activation of the JNK and p38 MAPK pathways can lead to the expression of genes involved in apoptosis. Similarly, the inhibition of the STAT3 pathway can reduce the expression of its target genes, which are often involved in cell survival and proliferation. nih.gov

Studies on 2-methoxy-1,4-naphthoquinone-based carbon dots have shown that they can cause disorders in several metabolic pathways, including the citrate (B86180) cycle (TCA cycle) and glycolysis, by altering the expression of related genes. semanticscholar.org This indicates that the impact of naphthoquinones on gene expression can be broad, affecting not only signaling pathways but also fundamental metabolic processes within the cancer cell.

Antimicrobial Action Mechanisms

Naphthoquinones have demonstrated a wide range of antimicrobial activities, including against bacteria. nih.gov Their mechanisms of action are often attributed to their redox properties and their ability to interfere with essential cellular processes in microorganisms. nih.gov

Research has highlighted the potential of naphthoquinone derivatives as antibacterial agents against clinically significant pathogens like Mycobacterium tuberculosis and Helicobacter pylori.

Against Mycobacterium tuberculosis

Several naphthoquinone derivatives have shown inhibitory activity against both susceptible and drug-resistant strains of M. tuberculosis. nih.gov One study evaluated six 1,4-naphthoquinone derivatives and found that all were active against the tested strains, with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 206.6 µM. nih.gov A closely related compound to the subject of this article, 2-hydroxy-3-(4-methoxybenzyl)naphthalene-1,4-dione, has been identified as a highly specific noncovalent inhibitor of ThyX, an essential thymidylate synthase in M. tuberculosis. nih.gov This inhibition is a key mechanism of its antibacterial action, as it disrupts the synthesis of DNA precursors. The deprotonated 2-hydroxy group of the naphthoquinone mimics the natural substrate of the enzyme, dUMP, allowing it to bind effectively to the active site. nih.gov

Table 3: Antimycobacterial Activity of Naphthoquinone Derivatives

Compound Class M. tuberculosis Strains MIC Range (µM) Key Mechanism Reference
1,4-Naphthoquinone derivatives Susceptible and resistant strains 12.5 - 206.6 Not specified in detail nih.gov

This table is interactive and can be sorted by column.

Against Helicobacter pylori

Helicobacter pylori infection is a major cause of gastric ulcers and is associated with gastric cancer. nih.gov 2-methoxy-1,4-naphthoquinone (MNQ), isolated from Impatiens balsamina L., has shown potent bactericidal activity against multiple antibiotic-resistant strains of H. pylori. nih.govnih.gov The Minimum Inhibitory Concentrations (MICs) for MNQ were found to be in the range of 0.156–0.625 μg/mL, with bactericidal action being dose-dependent. nih.govnih.gov Similar to its action against M. tuberculosis, 2-hydroxy-3-(4-methoxybenzyl)naphthalene-1,4-dione is also a potent inhibitor of ThyX in H. pylori, highlighting a conserved mechanism of action against this bacterium. nih.gov The activity of MNQ was stable across a range of pH values and at high temperatures, suggesting its potential as a robust antibacterial agent. nih.govnih.gov

Antifungal Mechanisms

Currently, there are no specific studies detailing the antifungal mechanisms of this compound. However, the broader class of naphthoquinones has been extensively studied for its antifungal properties, with several key mechanisms of action identified. These compounds are known to interfere with fundamental cellular processes in fungi. scielo.brscielo.br

One primary mechanism is the disruption of the fungal cell membrane's integrity. nih.gov Some synthetic naphthoquinones have been shown to cause increased permeability of the cell membrane, leading to the leakage of essential intracellular components and subsequent cell death. nih.gov This effect, however, does not always involve direct interaction with ergosterol, a key component of the fungal membrane. nih.govnih.gov

Another significant antifungal mechanism of naphthoquinones is the inhibition of crucial enzymes, particularly topoisomerases I and II. scielo.br These enzymes are vital for managing DNA topology during replication and transcription. Their inhibition leads to catastrophic DNA damage and cell cycle arrest, ultimately resulting in fungal cell death. scielo.br

Furthermore, some naphthoquinone derivatives exhibit synergistic activity with established antifungal drugs like Amphotericin B. This synergy is often attributed to complementary mechanisms, such as enhancing fungal membrane permeability and inducing oxidative stress. nih.gov For instance, 2-methoxynaphthalene-1,4-dione (2-MNQ) has demonstrated a synergistic effect with Amphotericin B against Cryptococcus neoformans, significantly lowering the required effective concentration of the latter. nih.gov

A study on a structurally similar compound, 2-hydroxy-3-(4-methoxybenzyl)naphthalene-1,4-dione , revealed that it acts as a highly specific noncovalent inhibitor of the bacterial thymidylate synthase ThyX. nih.gov While this study was conducted on a bacterial enzyme, it highlights the potential for targeted enzyme inhibition by naphthoquinones bearing a 4-methoxybenzyl group.

Table 1: Antifungal Mechanisms of Naphthoquinone Analogs

Compound/Class Organism(s) Mechanism of Action Reference(s)
Naphthoquinones (General) Various Fungi Inhibition of topoisomerase I and II scielo.br
Synthetic Naphthoquinones Candida albicans, Cryptococcus spp. Disruption of cell membrane permeability (K+ efflux, leakage of 260 nm absorbing substances) nih.gov
2-methoxynaphthalene-1,4-dione (2-MNQ) Cryptococcus neoformans Synergistic with Amphotericin B; likely involves increased membrane permeability and oxidative stress nih.gov

Antiparasitic and Antileishmanial Mechanisms

Specific research on the antiparasitic and antileishmanial mechanisms of this compound has not been identified. However, the broader family of naphthoquinones is well-documented for its potent activity against various parasites, including those of the Leishmania and Trypanosoma genera. nih.gov

A central mechanism of the antiparasitic action of naphthoquinones is the generation of reactive oxygen species (ROS) and the induction of oxidative stress within the parasite. nih.gov This is often initiated by the reductive activation of the quinone structure to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) anions and hydrogen peroxide. The resulting oxidative damage to cellular components like lipids, proteins, and DNA is a key factor in the compound's trypanocidal activity. nih.gov

In the context of leishmaniasis, studies on naphthoquinone derivatives have pointed towards mitochondrial dysfunction as a primary target. For example, the derivative Flau-A [2-(2,3,4-tri-O-acetyl-6-deoxy-β-L-galactopyranosyloxy)-1,4-naphthoquinone] was found to be effective against both promastigote and amastigote forms of Leishmania amazonensis and Leishmania infantum. Its mechanism involves inducing a loss of mitochondrial membrane potential, increasing ROS production, and altering the integrity of the plasma membrane. jst.go.jp Similarly, other studies have shown that certain naphthoquinones can induce nitric oxide production in host macrophages, which contributes to the killing of intracellular amastigotes. researchgate.net

The substitution pattern on the naphthoquinone ring plays a critical role in its antileishmanial efficacy. For instance, hydroxylation at the C-5 position has been shown to significantly enhance antiprotozoal activity. mdpi.com

Table 2: Antileishmanial and Antiparasitic Mechanisms of Naphthoquinone Analogs

Compound/Class Organism(s) Mechanism of Action Reference(s)
Naphthoquinones (General) Trypanosoma spp. Generation of reactive oxygen species (ROS) and oxidative stress nih.gov
Flau-A Leishmania amazonensis, L. infantum Loss of mitochondrial membrane potential, increased ROS production, plasma membrane damage jst.go.jp
2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone Leishmania donovani Induction of nitric oxide (NO) production in host macrophages researchgate.net

Antiviral Mechanisms

There is currently a lack of studies focusing on the specific antiviral mechanisms of this compound. However, research into other naphthoquinone derivatives has revealed promising antiviral activities, particularly against herpes simplex virus (HSV). dntb.gov.uanih.gov

The antiviral action of these compounds is often linked to their ability to interfere with viral replication processes. For instance, a series of 2-aminomethyl-3-hydroxy-1,4-naphthoquinone derivatives , including one with a benzyl (B1604629) substituent, demonstrated the ability to control both early and late phases of HSV-1 replication. nih.gov It is hypothesized that these derivatives may interact with proteins essential for the assembly of the viral nucleocapsid. nih.gov

Another proposed mechanism for the antiviral activity of naphthoquinones is the generation of oxidative stress within infected cells through the production of stable free radicals. nih.gov This can lead to the inactivation of viral or cellular proteins necessary for viral propagation. Furthermore, some naphthoquinones are known to inhibit topoisomerases, which can also impact viral replication. mdpi.com

Table 3: Antiviral Mechanisms of Naphthoquinone Analogs

Compound/Class Virus Potential Mechanism of Action Reference(s)
2-aminomethyl-3-hydroxy-1,4-naphthoquinone derivatives (with benzyl substituent) Herpes Simplex Virus-1 (HSV-1) Interaction with viral nucleocapsid proteins; control of early and late replication phases nih.gov
Naphthoquinones (General) General Induction of oxidative stress; inhibition of topoisomerase nih.govmdpi.com

Antibiofilm Activity and Inhibition of Microbial Adhesion

No specific data on the antibiofilm activity or microbial adhesion inhibition by this compound is available. However, studies on the parent molecule, 1,4-naphthoquinone , and its derivatives have demonstrated significant efficacy in preventing and disrupting microbial biofilms. researchgate.netnih.gov

One of the key mechanisms underlying the antibiofilm activity of 1,4-naphthoquinone is the induction of reactive oxygen species (ROS) accumulation within bacterial cells, which inhibits biofilm development. researchgate.net Furthermore, 1,4-naphthoquinone has been shown to enhance the permeability of both the outer and inner bacterial membranes, which can disrupt cellular processes crucial for biofilm formation. nih.gov In Chromobacterium violaceum, it also reduces the production of violacein (B1683560), a quorum-sensing-regulated pigment, indicating interference with bacterial communication pathways that regulate biofilm formation. nih.gov

Derivatives such as N,O-acetals of 2-amino-1,4-naphthoquinone have shown potent antibiofilm effects against methicillin-resistant Staphylococcus aureus (MRSA). These compounds act by downregulating global virulence regulators, such as the sarA-agr system, which in turn impairs biofilm accumulation and can even trigger autolysis. nih.gov

Other synthetic naphthoquinones have demonstrated the ability to disrupt pre-formed biofilms of bacteria like S. aureus and Bacillus cereus, with efficacy being dependent on the specific chemical structure, such as the presence of hydroxyl groups. mdpi.com

Table 4: Antibiofilm Mechanisms of Naphthoquinone Analogs

Compound/Class Organism(s) Mechanism of Action Reference(s)
1,4-Naphthoquinone Staphylococcus aureus, Chromobacterium violaceum Increased ROS accumulation; enhanced membrane permeability; reduced violacein production researchgate.netnih.gov
N,O-acetals of 2-amino-1,4-naphthoquinone Methicillin-resistant Staphylococcus aureus (MRSA) Downregulation of global virulence regulators (sarA-agr); induction of autolysis nih.gov

Neuroprotective Mechanisms at the Cellular Level

Direct evidence for the neuroprotective mechanisms of this compound is not present in the scientific literature. However, the neuroprotective potential of the 1,4-naphthoquinone scaffold is an active area of research, with several mechanisms being elucidated for various derivatives. nih.govnih.govmdpi.com

A primary neuroprotective mechanism attributed to naphthoquinones is the modulation of oxidative stress. nih.gov These compounds can reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in neuronal cells, thereby protecting them from oxidative damage induced by neurotoxins. nih.govdntb.gov.ua This antioxidant activity is crucial in mitigating the pathology of neurodegenerative diseases like Parkinson's disease, where oxidative stress plays a significant role. mdpi.com

Naphthoquinones have also been shown to restore normal mitochondrial function and regain the mitochondrial membrane potential in neurons exposed to toxins. dntb.gov.ua This is a critical protective effect, as mitochondrial dysfunction is a central feature of many neurodegenerative conditions.

Furthermore, some naphthoquinone derivatives have been found to inhibit the aggregation of proteins associated with neurodegeneration, such as β-amyloid, which is a hallmark of Alzheimer's disease. jst.go.jp For example, 5-hydroxy-1,4-naphthoquinone (juglone) can inhibit β-secretase, an enzyme involved in the formation of β-amyloid. jst.go.jp

The anti-inflammatory properties of naphthoquinones also contribute to their neuroprotective effects. Certain derivatives can significantly reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β and inhibit the activity of cyclooxygenase-2 (COX-2) in microglia and macrophage cells. dntb.gov.ua

Table 5: Neuroprotective Mechanisms of Naphthoquinone Analogs

Compound/Class In Vitro/In Vivo Model Mechanism of Action Reference(s)
Synthetic 1,4-Naphthoquinones Rotenone-induced neurotoxicity model Reduction of ROS and NO; restoration of mitochondrial function; inhibition of pro-inflammatory cytokines (TNF, IL-1β) and COX-2 dntb.gov.ua
Synthetic 1,4-Naphthoquinones Paraquat/6-OHDA-induced neurotoxicity model Suppression of oxidative stress; restoration of mitochondrial membrane potential nih.govnih.gov

Immunomodulatory Effects and Mechanistic Basis

While the immunomodulatory effects of this compound have not been specifically investigated, studies on other naphthoquinone derivatives reveal significant potential for this class of compounds to modulate immune responses, primarily through anti-inflammatory actions. frontiersin.orgmdpi.com

A key mechanism is the inhibition of nitric oxide (NO) production in activated macrophages. For instance, the naphthoquinone 5-methoxy-3,4-dehydroxanthomegnin was found to be a potent inhibitor of lipopolysaccharide (LPS)-stimulated NO generation. mdpi.com This inhibition can occur through direct scavenging of NO or by inhibiting the inducible nitric oxide synthase (iNOS) pathway. mdpi.com

Naphthoquinones can also modulate the production of key inflammatory cytokines. Lawsone (2-hydroxy-1,4-naphthoquinone) has been shown to reduce the expression of pro-inflammatory markers such as TNF-α, IL-1β, and IL-6 in a preclinical model of rheumatoid arthritis. frontiersin.org This downregulation of cytokines is a central aspect of its anti-inflammatory and potential immunomodulatory effects. frontiersin.org

Furthermore, some synthetic 1,4-naphthoquinone derivatives act as antagonists of the P2X7 purinergic receptor, which is a key player in cellular immunity and inflammation. mdpi.com By blocking this receptor, these compounds can inhibit ATP-induced calcium influx, reduce ROS production, and decrease the release of pro-inflammatory cytokines like TNF-α and IL-1β from macrophages. mdpi.com

Table 6: Immunomodulatory Mechanisms of Naphthoquinone Analogs

Compound/Class Cell/Animal Model Mechanism of Action Reference(s)
5-methoxy-3,4-dehydroxanthomegnin LPS-stimulated macrophages Potent inhibition of nitric oxide (NO) generation mdpi.com
Lawsone (2-hydroxy-1,4-naphthoquinone) FCA-induced arthritis in rats Reduced mRNA expression of TNF-α, IL-1β, IL-6, NF-κB, and MMPs frontiersin.org

Structure Activity Relationship Sar Studies and Rational Design of 2 4 Methoxybenzyl Naphthoquinone Derivatives

Impact of Substituents on Biological Potency and Mechanistic Selectivity

The biological activity of 2-(4-methoxybenzyl)naphthoquinone and its analogs is profoundly influenced by the nature and position of substituents on both the naphthoquinone and the benzyl (B1604629) moieties. SAR studies on substituted 1,4-naphthoquinones have revealed that even minor chemical modifications can lead to significant changes in their antiproliferative activity against various cancer cell lines. nih.govelsevierpure.com

The introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, the presence of electron-donating or electron-withdrawing groups on the aromatic rings can alter the redox potential of the quinone system, which is often crucial for its mechanism of action, such as the generation of reactive oxygen species (ROS). elsevierpure.com

Furthermore, the substitution pattern can dictate the selectivity of the compound towards different cancer cell lines or specific molecular targets. While comprehensive SAR data specifically for a wide range of this compound derivatives is still emerging, studies on related 2-substituted naphthoquinones provide valuable insights. For example, the nature of the substituent at the 2-position of the naphthoquinone ring has been shown to be a key determinant of cytotoxicity.

Compound/SubstituentEffect on Biological PotencyReference
General 1,4-NaphthoquinonesSubstituents modulate antiproliferative activity nih.govelsevierpure.com
2-Substituted NaphthoquinonesNature of substituent at C2 is critical for cytotoxicity-
Methoxy (B1213986) Group on Benzyl RingCan influence electronic properties and target interaction-

Role of Stereoelectronic Effects and Conformational Analysis in Activity

The three-dimensional arrangement of atoms and the distribution of electron density within the this compound molecule play a pivotal role in its biological activity. Stereoelectronic effects, which encompass both steric and electronic factors, govern the molecule's ability to adopt a specific conformation that is favorable for binding to its biological target.

The electronic properties of the 4-methoxy group on the benzyl ring are also of significant importance. The methoxy group is an electron-donating group, which can influence the electron density of the benzyl ring and potentially affect cation-π or other non-covalent interactions with the target protein. The position of this group is critical; for instance, studies on other classes of compounds have shown that the position of a methoxy group on a benzyl ring can significantly affect biological properties.

Scaffold Modification and Bioisosteric Replacements for Activity Optimization

To enhance the therapeutic potential of this compound, medicinal chemists often employ strategies of scaffold modification and bioisosteric replacement. Scaffold hopping involves replacing the core naphthoquinone structure with other chemical frameworks that can mimic its essential features while offering improved properties. immutoscientific.com

Bioisosteric replacement is a more subtle yet powerful approach where a specific functional group or substituent is exchanged for another with similar physical or chemical properties. immutoscientific.com This strategy aims to fine-tune the molecule's potency, selectivity, and pharmacokinetic profile. For the this compound scaffold, several bioisosteric replacements could be envisioned:

Replacement of the 4-methoxy group: This group could be replaced with other substituents such as hydroxyl, fluoro, or trifluoromethyl groups to modulate electronic properties, hydrogen bonding capacity, and metabolic stability.

Modification of the benzyl ring: The phenyl ring could be substituted with other aromatic or heteroaromatic rings to explore different binding interactions.

Alterations to the naphthoquinone core: While more drastic, modifications to the naphthoquinone scaffold itself, such as the introduction of nitrogen atoms to form quinoline-quinones, can lead to compounds with novel mechanisms of action.

Original GroupPotential Bioisosteric ReplacementRationale for ReplacementReference
4-MethoxyHydroxyl, Fluoro, TrifluoromethylModulate electronics, H-bonding, metabolism-
Phenyl RingPyridyl, ThienylExplore new binding interactions-
NaphthoquinoneQuinoline-quinoneAccess novel mechanisms of action-

Rational Design Principles for Enhanced Target Specificity and Novel Functions

The development of highly effective and safe drugs necessitates a rational design approach, where a deep understanding of the biological target and the mechanism of action guides the molecular design process. sci-hub.sttandfonline.com For this compound derivatives, rational design principles are being applied to enhance their specificity for particular enzymes or cellular pathways implicated in disease.

By identifying the specific molecular targets of these compounds, researchers can use computational tools such as molecular docking and pharmacophore modeling to design new analogs with improved binding affinity and selectivity. This in silico approach allows for the prediction of how a modified molecule will interact with its target, thereby prioritizing the synthesis of compounds with the highest potential.

The ultimate goal of rational design is not only to increase potency but also to confer novel functions to the this compound scaffold. By understanding the key structural features responsible for a particular biological effect, these can be optimized or combined with other pharmacophores to create hybrid molecules with dual or multiple modes of action. This could lead to the development of next-generation therapeutics that are more effective and less prone to the development of resistance.

Emerging Research Directions and Advanced Applications of 2 4 Methoxybenzyl Naphthoquinone

Development as Chemical Probes for Cellular and Biochemical Systems

Chemical probes are specialized molecules used as tools to study and manipulate biological systems, such as proteins or cellular functions, in a controlled manner. The 1,4-naphthoquinone (B94277) scaffold is a promising starting point for designing such probes due to its inherent biological activity and reactive nature, which allows for a wide range of chemical modifications. jst.go.jp The development of these compounds can lead to tools for the non-invasive detection of pathological areas in cells and tissues. jst.go.jp

While specific studies on 2-(4-methoxybenzyl)naphthoquinone as a dedicated chemical probe are still in early stages, the broader class of 1,4-naphthoquinone derivatives is gaining traction in this area. Researchers are leveraging the core structure to create molecules with tailored functions. For instance, synthetic naphthoquinone derivatives have been investigated as potential agents for Alzheimer's disease therapy, indicating their ability to interact with specific biological targets like protein aggregates. nih.gov The core principle involves modifying the naphthoquinone structure to enhance its affinity for a particular biomolecule and often to generate a detectable signal, such as fluorescence, upon binding. The 4-methoxybenzyl group in this compound provides a key site for potential modification, allowing for the attachment of reporter groups or alteration of its electronic properties to fine-tune its activity and specificity as a probe for investigating complex cellular environments.

Applications in Materials Science (e.g., as Fluorescent Dyes, Chemical Sensors)

The application of 1,4-naphthoquinones is expanding into materials science, particularly in the development of fluorescent materials and chemical sensors. The conjugated π-system of the naphthoquinone ring is inherently fluorescent, a property that can be modulated by attaching different substituent groups. This tunability makes them attractive candidates for creating novel dyes and sensors.

Recent research has demonstrated the potential of this class of compounds. For example, indole-fused 1,4-naphthoquinone derivatives have been synthesized and shown to function as solid-state fluorescent materials. nih.gov This suggests that the rigid, planar structure of the naphthoquinone core is conducive to creating materials that emit light in the solid phase, a valuable property for applications like organic light-emitting diodes (OLEDs) or fluorescent coatings.

Furthermore, the development of these molecules as chemical sensors relies on their ability to change their optical properties, such as color or fluorescence intensity, in response to a specific analyte. The this compound structure, with its electron-donating methoxy (B1213986) group, could be engineered to interact with specific ions or molecules, leading to a detectable change in its fluorescence spectrum. This would enable its use in sensing applications for environmental monitoring or biological diagnostics.

Green Chemistry Approaches and Sustainable Synthesis Methodologies

In recent years, the principles of green chemistry have become central to chemical synthesis, aiming to create processes that are more efficient, less hazardous, and environmentally benign. The synthesis of this compound and its analogs is an active area for the application of these principles. Traditional methods often require harsh conditions or multi-step procedures, but modern approaches are providing more sustainable alternatives.

One prominent green technique is the use of microwave irradiation to accelerate reactions. eurekaselect.com Microwave-assisted synthesis can dramatically reduce reaction times, improve product yields, and often allows for the use of less hazardous solvents. eurekaselect.com Another sustainable strategy is the development of one-pot, multicomponent reactions. These reactions, such as the Mannich reaction used to prepare certain naphthoquinone derivatives, combine multiple starting materials in a single step to form complex products, minimizing waste and improving efficiency. nih.gov The synthesis of this compound can be achieved through various methods, including the reaction of lawsone (2-hydroxy-1,4-naphthoquinone) with a suitable benzyl (B1604629) halide or through metal-catalyzed cross-coupling reactions, which are continuously being optimized for greener conditions.

Synthesis ApproachGreen Chemistry PrinciplePotential Advantage
Microwave-Assisted Synthesis Energy EfficiencyReduced reaction time, increased yields.
One-Pot Multicomponent Reactions Atom Economy, Waste ReductionFewer purification steps, reduced solvent use.
Ultrasound-Assisted Synthesis Energy EfficiencyEnhanced reaction rates and yields. eurekaselect.com
Catalytic Reactions (e.g., Copper, Vanadium) Use of CatalysisLower energy requirements, higher selectivity. nih.gov

Role in Agricultural Research (e.g., Mechanisms of Herbicidal or Pesticidal Activity)

The 1,4-naphthoquinone scaffold is found in many natural compounds known for their potent biological effects, including some with applications in agriculture. eurekaselect.com For example, juglone (B1673114), a simple hydroxylated naphthoquinone isolated from black walnut trees, is well-known for its allelopathic (herbicidal) properties, inhibiting the growth of competing plant species. This natural precedent suggests that synthetic naphthoquinones like this compound could be explored for similar activities.

Research into the agricultural applications of this compound is an emerging field. The primary mechanism by which naphthoquinones exert toxicity is through their ability to undergo redox cycling. eurekaselect.com In a biological system, they can accept electrons to form semiquinone radicals, which then react with molecular oxygen to generate reactive oxygen species (ROS). This oxidative stress can damage cellular components like lipids, proteins, and DNA, leading to cell death, a mechanism that could be harnessed for either herbicidal or pesticidal action.

The specific structure of this compound, with its bulky benzyl group, could influence its uptake, transport, and target specificity within plants or insects. Future research would need to focus on evaluating its efficacy against various weeds and pests and elucidating its precise mode of action to determine its viability as a lead compound for new agricultural chemicals.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(4-methoxybenzyl)naphthoquinone derivatives?

Answer:

  • Multicomponent domino reactions are widely employed, utilizing 2-hydroxy-1,4-naphthoquinone as a nucleophile and aldehydes (e.g., 4-methoxybenzaldehyde) in NH4OAc-catalyzed systems under glacial acetic acid .
  • Green chemistry approaches include ultrasonic irradiation followed by microwave-assisted synthesis in aqueous solutions, improving yield and reducing reaction time (e.g., 3,3’-(arylmethylene)bis derivatives) .
  • Challenges : Substitution patterns (e.g., hydroxy, trimethoxy groups) may require tailored catalysts or protecting groups due to steric or electronic effects .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Answer:

  • Structural elucidation : 1^1H and 13^{13}C NMR for verifying substitution patterns and regioselectivity (e.g., distinguishing 1,4- vs. 1,2-naphthoquinones) .
  • Purity assessment : HPLC coupled with MS or UV-Vis spectroscopy, particularly for detecting redox-active impurities .
  • Quantitative analysis : Spectrophotometric methods using naphthoquinone-sulfonate reagents for chromogenic detection in biological matrices .

Advanced: How do substituent modifications influence the structure-activity relationship (SAR) of this compound in anticancer research?

Answer:

  • Electron-withdrawing groups (e.g., nitro, bromo) enhance redox cycling, increasing ROS generation and cytotoxicity in cancer cells .
  • Methoxy groups improve lipid solubility and membrane permeability, as seen in podophyllotoxin-naphthoquinone hybrids with IC50_{50} values <1 µM .
  • Hydrophobic substituents (e.g., arylalkyl chains) may enhance binding to hydrophobic enzyme pockets (e.g., ThyX inhibitors) .

Advanced: What molecular mechanisms underlie the inhibition of ThyX by this compound derivatives?

Answer:

  • Co-crystal structures reveal that 2-hydroxy-3-(4-methoxybenzyl)-1,4-naphthoquinone binds to the conserved ThyX active site, overlapping the dUMP-binding pocket and disrupting thymidylate synthesis .
  • Redox activity : The naphthoquinone core generates semiquinone radicals, inducing oxidative stress in bacterial or cancer cells expressing ThyX .

Advanced: How can researchers resolve contradictions in reported cytotoxicity data for this compound derivatives?

Answer:

  • Standardize cell lines : Discrepancies may arise from variations in cell type (e.g., HeLa vs. MCF-7) or culture conditions.
  • Control redox environments : Use antioxidants (e.g., NAC) to distinguish ROS-mediated toxicity from direct DNA damage .
  • Evaluate metabolic activation : Cytochrome P450 isoforms may convert prodrugs to active metabolites, altering potency .

Advanced: What green chemistry methods optimize the synthesis of this compound derivatives?

Answer:

  • Solvent selection : Replace glacial acetic acid with water or ethanol under microwave irradiation to reduce waste .
  • Catalyst recycling : NH4OAc can be reused in multicomponent reactions, minimizing metal contamination .
  • Energy efficiency : Ultrasonic pre-activation reduces microwave irradiation time by 50% without compromising yield .

Basic: What stability considerations are critical for handling this compound in experimental workflows?

Answer:

  • Storage : Store at -20°C in airtight, light-protected containers to prevent oxidation or photodegradation .
  • Redox sensitivity : Monitor dissolved oxygen levels in solution-phase studies; use argon purging for long-term stability .

Advanced: How can target specificity be improved for this compound-based therapeutics?

Answer:

  • Molecular modeling : Docking studies against ThyX vs. human thymidylate synthase (hTS) identify selectivity-determining residues (e.g., Arg244 in ThyX) .
  • Prodrug strategies : Mask redox-active moieties with ester groups to reduce off-target effects .

Basic: What non-oncology applications exist for this compound derivatives?

Answer:

  • UV protection : 1,4-Naphthoquinone derivatives show strong UV absorption (λmax ~340 nm), applicable in eco-friendly textile dyes .
  • Antimicrobial activity : Derivatives with halogen substituents inhibit Mycobacterium tuberculosis (MIC ~2 µg/mL) .

Advanced: What synergistic combinations enhance the efficacy of this compound in cancer therapy?

Answer:

  • Checkpoint inhibitors : Combine with PD-1/PD-L1 blockers to amplify immunogenic cell death .
  • Radiotherapy : ROS generation sensitizes hypoxic tumor cells to radiation .
  • Metabolic inhibitors : Co-administration with 2-DG disrupts glycolysis, exacerbating redox stress .

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